molecular formula C10H8N2O2 B15307922 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylicacid

1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylicacid

Cat. No.: B15307922
M. Wt: 188.18 g/mol
InChI Key: KLORSXRVJRUFKU-UHFFFAOYSA-N
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Description

1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.2 g/mol.

Preparation Methods

The synthesis of 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The reaction conditions often involve the use of strong bases and specific catalysts to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the carboxylic acid moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group and the cyclopropane ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:

    1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(6-Cyanopyridin-3-yl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylate: The ester derivative of the carboxylic acid.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-5-8-2-1-7(6-12-8)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14)

InChI Key

KLORSXRVJRUFKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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